Acitemate

atherosclerosis lysosomal enzymes vascular biology

Acitemate is a structurally unique, non-statin HMG-CoA reductase inhibitor for researchers dissecting vascular-centric vs. serum-centric lipid-lowering mechanisms. Unlike statins or fibrates, it directly suppresses aortic lysosomal enzyme hyperactivity, a plaque instability marker, and reduces vascular cholesterol deposition independently of massive serum lipid changes in rabbit atherosclerosis models. It also improves whole-blood filterability in diabetic angiopathy, a benefit not recapitulated by equipotent clofibrate. Procure this ≥98% pure pyrido[1,2-a]pyrimidine reference standard for orthogonal mechanistic studies, enzymatic kinetic assays, and haemorheology experiments. Standard international B2B shipping; for R&D only.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 64405-40-9
Cat. No. B1199280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcitemate
CAS64405-40-9
Synonyms3-carbethoxy-6-methyl-9-carboxymethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-A)pyrimidine
CH 123
CH-123
chinoin 123
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(CCC(N2C1=O)C)CC(=O)O
InChIInChI=1S/C14H18N2O5/c1-3-21-14(20)10-7-15-12-9(6-11(17)18)5-4-8(2)16(12)13(10)19/h7-9H,3-6H2,1-2H3,(H,17,18)
InChIKeyIRGLQUMAHASUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acitemate (CAS 64405-40-9) Baseline Overview for Research Procurement


Acitemate (also known as Chinoin 123, CH‑123, Vapedrine) is a small‑molecule antihyperlipidaemic agent belonging to the pyrido[1,2‑a]pyrimidine class [1]. Originally developed by Chinoin and Mitsubishi Chemical, it acts as an inhibitor of 3‑hydroxy‑3‑methylglutaryl‑coenzyme A (HMG‑CoA) reductase, the rate‑limiting enzyme of cholesterol biosynthesis [1]. Pre‑clinical and clinical investigations demonstrated that Acitemate attenuates experimental atherosclerosis, reduces aortic wall permeability, and improves haemorheological parameters in hyperlipidaemic models [2]. The compound received orphan drug designation for hyperlipidaemia but was later discontinued at Phase III [1]. Acitemate remains available as a high‑purity research reagent (≥98 % by HPLC) for mechanistic and comparative pharmacological studies [2].

Why Generic Substitution with Other Antihyperlipidaemics Fails for Acitemate Research


Although Acitemate shares the HMG‑CoA reductase inhibitory mechanism with statins [1], its pyrido[1,2‑a]pyrimidine scaffold is structurally unrelated to the statin mevalonate‑like core, fibrates, or niacin derivatives [2]. Consequently, Acitemate exhibits a distinct poly‑pharmacological profile that includes direct suppression of aortic lysosomal enzyme hyperactivity (a marker of plaque instability), reduction of vascular cholesterol deposition independently of massive serum lipid lowering, and improvement of whole‑blood filterability—effects that are not replicated by equipotent doses of reference agents such as clofibrate [3][4]. These structural and functional divergences mean that substituting Acitemate with a generic statin or fibrate will not recapitulate the same experimental endpoints in models of atherosclerosis or haemorheology.

Product‑Specific Quantitative Evidence Guide for Acitemate Selection


Lysosomal Enzyme Suppression: Head‑to‑Head Superiority Over Clofibrate

In a direct head‑to‑head study in cholesterol‑fed rabbits, Acitemate (CH‑123) dosed at 50 mg/kg/day reduced aortic and hepatic lysosomal enzyme activities (β‑glucuronidase, β‑galactosidase, N‑acetyl‑β‑glucosaminidase, acid phosphatase) to only 1.2–1.8‑fold above normolipidaemic controls, whereas clofibrate (250 mg/kg/day) left enzyme activities elevated 2–3‑fold above controls [1]. The baseline enzyme activities in untreated atherosclerotic animals were 3–5‑fold higher than controls [1].

atherosclerosis lysosomal enzymes vascular biology experimental pathology

Vascular Cholesterol Deposition: Qualitative Advantage Over Clofibrate

In a study where clofibrate was used as the reference drug, Acitemate (CH‑123) substantially reduced the deposition of lipids—primarily cholesterol—into the aortic wall of cholesterol‑fed rabbits, whereas clofibrate predominantly lowered serum lipid levels without the same magnitude of tissue‑level cholesterol attenuation [1]. The model was specifically designed to evaluate drugs during the phase dominated by lipid apposition to the vascular wall, after serum cholesterol had returned to normal [1].

lipid metabolism atherosclerosis cholesterol deposition vascular pharmacology

Chemical Series Leadership: Confirmed Superiority Within the Pyrido[1,2‑a]pyrimidine Class

Among a series of 9‑substituted pyrido[1,2‑a]pyrimidines synthesized and evaluated for anti‑atherosclerotic activity, 3‑ethoxycarbonyl‑6‑methyl‑4‑oxo‑6,7,8,9‑tetrahydro‑4H‑pyrido[1,2‑a]pyrimidine‑9‑acetic acid (Acitemate) was explicitly identified as the derivative exhibiting the most favourable therapeutic effects [1]. This conclusion was based on comparative in vivo efficacy data across the synthesized analogue series, establishing Acitemate as the lead candidate within this chemotype.

medicinal chemistry structure‑activity relationship pyrido-pyrimidines anti‑atherosclerotic agents

Haemorheological Improvement in a Clinical Diabetic Cohort

A double‑blind clinical trial of 41 diabetic patients with peripheral occlusive angiopathy demonstrated that six months of Acitemate (Chinoin‑123) treatment produced a statistically significant improvement in whole‑blood filterability within the hypercholesterolaemic subgroup [1]. Notably, the improvement was not accompanied by significant changes in leucocyte counts, suggesting a specific effect on erythrocyte deformability or plasma viscosity rather than a pan‑cellular anti‑inflammatory action [1].

haemorheology diabetes peripheral occlusive angiopathy blood filterability

Confirmed HMG‑CoA Reductase Inhibition Distinct from Statin Chemotype

Acitemate is mechanistically classified as an HMG‑CoA reductase inhibitor [1], the same enzyme target inhibited by statins. However, its pyrido[1,2‑a]pyrimidine scaffold is structurally unrelated to the statin pharmacophore, which comprises a hexahydronaphthalene ring system or similar mevalonate‑like moiety [2]. This structural divergence implies different enzyme binding kinetics, off‑target profiles, and metabolism, making Acitemate a mechanistically analogous but chemically orthogonal probe for investigating HMG‑CoA reductase biology.

HMG‑CoA reductase cholesterol biosynthesis enzyme inhibition drug mechanism

Best Research & Industrial Application Scenarios for Acitemate


Experimental Atherosclerosis Induction in Rabbit Models Requiring Vascular Lipid Content Readouts

In rabbit models of diet‑induced atherosclerosis, Acitemate offers a dual advantage: it reduces aortic cholesterol deposition independently of serum lipid reduction magnitude [1], and it normalises lysosomal enzyme hyperactivity that is associated with plaque vulnerability [2]. Researchers seeking to distinguish between serum‑centric and vascular‑centric lipid‑lowering mechanisms should prioritise Acitemate over clofibrate or statins, which predominantly act via serum lipid modulation.

Lysosomal Enzyme Activity Assays in Vascular Smooth Muscle and Hepatic Tissue

Acitemate produces near‑normal lysosomal enzyme activity in aortic and liver cells of atherosclerotic animals, a unique pharmacological signature [2]. Investigators studying the role of lysosomal dysfunction in atherogenesis can use Acitemate as a positive control that achieves physiological enzyme homeostasis, enabling comparative studies with other anti‑atherosclerotic agents that do not share this property.

Haemorheology and Microcirculation Research in Diabetic Vasculopathy

Acitemate is the only pyrido[1,2‑a]pyrimidine derivative with human clinical data demonstrating significant improvement in whole‑blood filterability in diabetic patients with peripheral occlusive angiopathy [3]. This makes it a compelling candidate for ex vivo haemodilution studies, erythrocyte deformability assays, and blood viscosity modulation experiments that aim to replicate the clinical haemorheological phenotype.

Non‑Statin HMG‑CoA Reductase Probe for Biochemical and Enzymatic Investigations

As a structurally verified HMG‑CoA reductase inhibitor that does not belong to the statin chemical class, Acitemate serves as an orthogonal probe for dissecting statin‑specific pleiotropic effects from the core consequences of mevalonate pathway inhibition [4]. This application is particularly relevant for enzymatic kinetic studies, crystallography, and cell‑based cholesterol biosynthesis assays where chemical diversity of inhibitors is experimentally desirable.

Quote Request

Request a Quote for Acitemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.